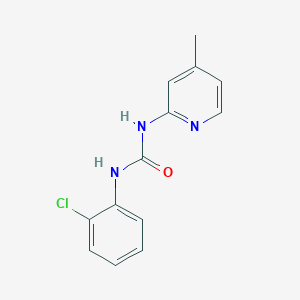

1-(2-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea

Description

1-(2-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is a urea derivative characterized by a 2-chlorophenyl group linked via a urea bridge to a 4-methylpyridin-2-yl moiety. Its molecular formula is C₁₃H₁₁ClN₃O, with a molecular weight of 260.70 g/mol.

Properties

CAS No. |

197512-41-7 |

|---|---|

Molecular Formula |

C13H12ClN3O |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-3-(4-methylpyridin-2-yl)urea |

InChI |

InChI=1S/C13H12ClN3O/c1-9-6-7-15-12(8-9)17-13(18)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,15,16,17,18) |

InChI Key |

SZABMXGQPVAKPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 2-chloroaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative.

Reaction Conditions:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or toluene

Catalyst: Triethylamine

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

Case Study: Anticancer Activity

- A study synthesized a series of urea derivatives and evaluated their efficacy against cancer cell lines using the MTT assay. The compound demonstrated IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent .

Targeted Drug Development

The compound serves as a lead structure for the development of targeted therapies. Its design allows for modifications that can enhance selectivity and potency against specific molecular targets involved in cancer progression.

Example Modifications:

- Alterations in the pyridinyl substituents can lead to derivatives with improved binding affinity to targets such as BRAF, which is implicated in various cancers .

Biological Evaluation

Research has focused on understanding the mechanism of action of this compound. Preliminary studies suggest that it may inhibit specific enzymatic pathways critical for tumor growth.

Mechanism Insights:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations :

Substituent Position: The ortho-chlorophenyl group in the target compound contrasts with para-chlorophenyl in CID 790713. In antifungal urea derivatives (e.g., compounds 4g, 4h in ), ortho-chloro on phenyl rings correlates with MIC values of 62.5 µg/mL against C. albicans, suggesting that the ortho position enhances bioactivity compared to meta or para substituents .

Heterocyclic Modifications :

- Replacement of the pyridinyl group with propargyl () introduces a reactive alkyne moiety, which could improve pharmacokinetic properties but may also increase toxicity risks .

- Trifluoromethyl and thioether groups (Compound 7n, ) enhance lipophilicity and electron-withdrawing effects, likely improving membrane penetration and target engagement .

Electronic Effects :

- The 4-methylpyridin-2-yl group in the target compound provides a basic nitrogen atom, enhancing solubility in polar solvents compared to purely aromatic substituents (e.g., m-tolyl in ) .

Physicochemical Properties

- Lipophilicity : The 4-methylpyridin-2-yl group in the target compound likely reduces logP compared to compounds with trifluoromethyl (7n) or propargyl () groups, balancing solubility and membrane permeability .

- Hydrogen Bonding : The urea backbone and pyridinyl nitrogen facilitate hydrogen bonding, critical for target recognition, as seen in analogues like Cl-4AS-1 () .

Biological Activity

1-(2-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea is a urea derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's unique structural features enable it to interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 234.68 g/mol

The compound consists of a chlorophenyl group and a methylpyridinyl group attached to the urea moiety, which contributes to its distinct chemical reactivity and biological activity. The synthesis typically involves the reaction of 2-chloroaniline with 4-methyl-2-pyridinecarboxylic acid chloride, using a base such as triethylamine in an organic solvent like dichloromethane under controlled conditions.

Anticancer Properties

This compound has been investigated for its anticancer potential against various cancer cell lines. Notable findings include:

- Inhibition of Tumor Growth : The compound has shown significant antiproliferative effects against lung cancer (A549) and colon cancer (HCT-116) cell lines. In vitro studies reported IC values of approximately 2.39 ± 0.10 μM for A549 and 3.90 ± 0.33 μM for HCT-116, comparable to established drugs like sorafenib .

The proposed mechanism involves the interaction of the compound with specific molecular targets, leading to the inhibition of key enzymes involved in cancer progression. Molecular docking studies suggest that the urea structure can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and therapeutic efficacy .

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may possess anti-inflammatory effects, although detailed mechanisms and pathways remain to be fully elucidated.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Synthesis and Evaluation : Research conducted on similar urea derivatives demonstrated their potential as BRAF inhibitors, suggesting that structural modifications could enhance their anticancer activity .

- Comparative Studies : The compound's efficacy was compared with other derivatives, revealing that specific modifications in the chemical structure could lead to improved biological activity.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Optimized Synthesis : Developing more efficient synthetic routes could enhance yield and purity.

- In Vivo Studies : Exploring the pharmacokinetics and pharmacodynamics in animal models will provide insights into its therapeutic potential.

- Mechanistic Studies : Detailed investigations into its mechanism of action will help identify specific pathways involved in its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.